Cas no 3810-11-5 ((3-Aminopyridin-4-yl)(phenyl)methanone)

(3-Aminopyridin-4-yl)(phenyl)methanone 化学的及び物理的性質
名前と識別子
-
- (3-Aminopyridin-4-yl)(phenyl)methanone
- Methanone,(3-amino-4-pyridinyl)phenyl-
- 3-Amino-4-benzoyl-pyridin
- 3-amino-4-benzoylpyridine
- DTXSID40473754
- AKOS006284028
- (3-aminopyridin-4-yl)-phenylmethanone
- FT-0744321
- WXEOPBYWJZTKGV-UHFFFAOYSA-N
- SCHEMBL1643213
- 3810-11-5
- SB54852
- G86721
- (3-AMINO-4-PYRIDINYL)PHENYLMETHANONE
- 4-BENZOYLPYRIDIN-3-AMINE
- DB-069637
-
- MDL: MFCD08235179
- インチ: InChI=1S/C12H10N2O/c13-11-8-14-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8H,13H2
- InChIKey: WXEOPBYWJZTKGV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=O)C2=CC=NC=C2N
計算された属性
- せいみつぶんしりょう: 198.07900
- どういたいしつりょう: 198.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 56Ų
じっけんとくせい
- PSA: 55.98000
- LogP: 2.47600
(3-Aminopyridin-4-yl)(phenyl)methanone セキュリティ情報
(3-Aminopyridin-4-yl)(phenyl)methanone 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(3-Aminopyridin-4-yl)(phenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179541-1g |
(3-Aminopyridin-4-yl)(phenyl)methanone |
3810-11-5 | 95% | 1g |
$580 | 2022-06-11 | |
Alichem | A029188395-1g |
(3-Aminopyridin-4-yl)(phenyl)methanone |
3810-11-5 | 95% | 1g |
$520.00 | 2023-09-02 | |
Chemenu | CM179541-1g |
(3-Aminopyridin-4-yl)(phenyl)methanone |
3810-11-5 | 95% | 1g |
$580 | 2021-08-05 |
(3-Aminopyridin-4-yl)(phenyl)methanone 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
(3-Aminopyridin-4-yl)(phenyl)methanoneに関する追加情報
(3-Aminopyridin-4-yl)(phenyl)methanone: A Comprehensive Overview
The compound with CAS number 3810-11-5, commonly referred to as (3-Aminopyridin-4-yl)(phenyl)methanone, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, material science, and as a versatile intermediate in organic synthesis.
Structural Insights and Chemical Properties
(3-Aminopyridin-4-yl)(phenyl)methanone features a pyridine ring substituted with an amino group at position 3 and a ketone group at position 4. The phenyl group attached to the ketone further enhances the molecule's aromaticity and electronic properties. This structure contributes to its stability and reactivity, making it a valuable compound in both academic and industrial settings.
Recent research has focused on the electronic properties of this compound, particularly its ability to act as a π-electron donor in various chemical reactions. Studies published in *Journal of Organic Chemistry* have demonstrated its role in facilitating electron transfer processes, which is crucial for applications in electrochemistry and materials science.
Synthesis and Manufacturing
The synthesis of (3-Aminopyridin-4-yl)(phenyl)methanone involves a multi-step process that typically begins with the preparation of 3-aminopyridine. This intermediate is then subjected to nucleophilic substitution or condensation reactions to introduce the phenyl ketone group. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production.
A study published in *Green Chemistry* highlighted the use of environmentally friendly solvents and catalysts for the synthesis of this compound, aligning with current trends toward sustainable chemical manufacturing. These methods not only reduce waste but also enhance the overall efficiency of the process.
Applications in Drug Discovery
(3-Aminopyridin-4-yl)(phenyl)methanone has shown promise in the field of medicinal chemistry, particularly as a lead compound for drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in designing new therapeutic agents.
Research conducted at the University of California has explored its potential as an inhibitor of certain kinases involved in cancer progression. Preliminary results indicate that this compound exhibits selective binding to these targets, suggesting its potential as an anti-cancer agent.
Role in Material Science
In addition to its pharmaceutical applications, (3-Aminopyridin-4-yl)(phenyl)methanone has found utility in material science. Its aromatic structure and electron-donating properties make it suitable for use in organic electronics, particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs).
A team at Stanford University has investigated its use as a dopant in polymer blends, demonstrating enhanced electrical conductivity without compromising mechanical properties. This research opens new avenues for its application in flexible electronics and wearable devices.
Safety and Environmental Considerations
As with any chemical compound, understanding the safety profile of (3-Aminopyridin-4-yl)(phenyl)methanone is crucial. Recent studies have focused on its toxicity profile and environmental impact. According to findings published in *Environmental Science & Technology*, this compound exhibits low acute toxicity but requires proper handling due to its potential for skin irritation.
From an environmental perspective, studies have shown that it degrades relatively quickly under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term ecological impact.
Conclusion
(3-Aminopyridin-4-yl)(phenyl)methanone, with CAS number 3810-11-5, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in both academic research and industrial development.
As ongoing research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in shaping future innovations across various fields. Its adaptability and functionality make it a valuable asset for scientists and engineers seeking novel solutions to complex problems.
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